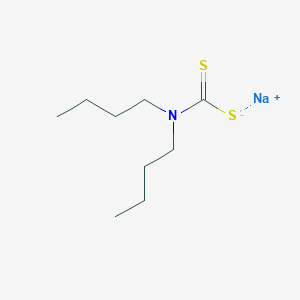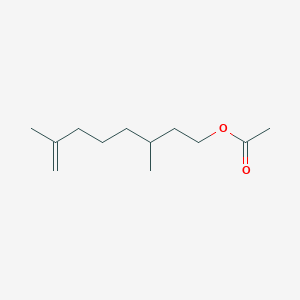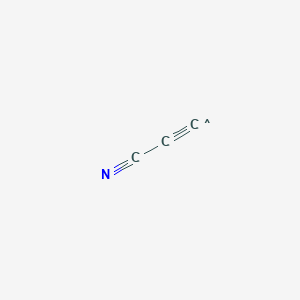
二丁基二硫代氨基甲酸钠
描述
Sodium dibutyldithiocarbamate is a compound with the molecular formula C9H18NNaS2 . It is used in various applications, including as a vulcanization accelerator, froth flotation collector, antifouling, coatings, lubricant additives, and sensors .
Synthesis Analysis
Dithiocarbamates, the group to which Sodium dibutyldithiocarbamate belongs, are generally synthesized by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
The molecular structure of Sodium dibutyldithiocarbamate consists of a sodium ion and a dibutyldithiocarbamate ion. The dibutyldithiocarbamate ion is formed by a central carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom, which is in turn bonded to two butyl groups .Chemical Reactions Analysis
Dithiocarbamates are known for their ability to form stable metal complexes due to their exceptional coordination properties . This property has been utilized in numerous applications, including the synthesis of other useful compounds .Physical And Chemical Properties Analysis
Sodium dibutyldithiocarbamate has a molecular weight of 227.4 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用
Anticancer Agents
Sodium dibutyldithiocarbamate and its complexes, particularly those with copper, have been studied for their potential as anticancer agents . The complexes show a rich and diverse coordination chemistry, which contributes to their relevance in biology and medicine .
Antimicrobial Agents
The compound has also been examined for its antimicrobial properties . This makes it a potential candidate for use in the development of new antimicrobial agents.
Medical Imaging
Sodium dibutyldithiocarbamate has applications in medical imaging . Its complexes can be used as contrast agents, enhancing the quality of images obtained through various imaging techniques.
Anti-inflammatory Agents
Research has indicated that Sodium dibutyldithiocarbamate can be used as an anti-inflammatory agent . This opens up possibilities for its use in the treatment of various inflammatory diseases.
Vulcanization Accelerators
In the industry, Sodium dibutyldithiocarbamate is used as a vulcanization accelerator . It helps speed up the process of vulcanization, which is crucial in the manufacturing of rubber products.
Froth Flotation Collector
Sodium dibutyldithiocarbamate is used as a froth flotation collector . In the mining industry, froth flotation is a process used to separate valuable minerals from their ores.
Antifouling and Coatings
The compound is used in antifouling and coatings . It helps prevent the accumulation of unwanted materials on surfaces, which is particularly useful in marine applications.
Lubricant Additives and Sensors
Sodium dibutyldithiocarbamate finds application as a lubricant additive . It helps improve the performance of lubricants. Additionally, it is used in the development of sensors , contributing to advancements in sensor technology.
安全和危害
属性
IUPAC Name |
sodium;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQUKVJARKRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044800 | |
| Record name | Sodium dibutylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Amber liquid; [HSDB] | |
| Record name | Carbamodithioic acid, N,N-dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium dibutyldithiocarbamate | |
CAS RN |
136-30-1 | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamodithioic acid, N,N-dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dibutylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIBUTYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2501TO502W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium Dibutyldithiocarbamate in elastomeric polyisoprene production?
A1: Sodium Dibutyldithiocarbamate (SBUD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production []. While the provided abstract does not elaborate on the specific role of SBUD within the composition, it suggests that SBUD, along with other dithiocarbamates, thiazoles, and guanidines, contributes to the acceleration of the vulcanization process. Vulcanization is crucial for transforming raw rubber into durable materials with desirable properties like elasticity and strength.
Q2: Does the research mention any potential advantages or disadvantages of using Sodium Dibutyldithiocarbamate in this specific application compared to other similar compounds?
A2: Unfortunately, the provided abstract does not delve into the specific advantages or disadvantages of using SBUD compared to other compounds within the accelerator composition []. Further research and comparative studies would be needed to elucidate the unique contributions and potential drawbacks of SBUD in elastomeric polyisoprene production. Factors like vulcanization rate, crosslinking efficiency, and impact on the final material properties would be essential considerations for such a comparison.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)





